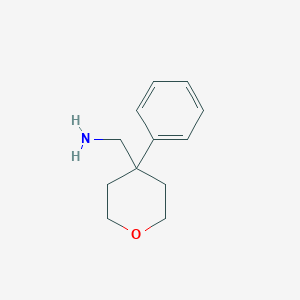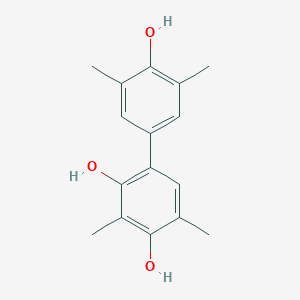
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol, also known as pterostilbene, is a naturally occurring compound found in blueberries, grapes, and other berries. It belongs to the stilbene family of compounds, which are known for their antioxidant and anti-inflammatory properties. Pterostilbene has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Pterostilbene exerts its effects through various mechanisms, including the activation of sirtuins, a group of proteins involved in regulating cellular metabolism and aging. Pterostilbene has also been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and physiological effects:
Pterostilbene has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism. The compound has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Pterostilbene has several advantages for lab experiments, including its stability and bioavailability. The compound is also relatively easy to synthesize and can be obtained from natural sources. However, the limitations of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole include its low solubility and poor absorption in the body, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole research, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. Further studies are needed to explore the optimal dosage and delivery methods for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole, as well as its potential side effects and interactions with other drugs. Additionally, the development of novel analogs and derivatives of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole may lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesemethoden
Pterostilbene can be synthesized from resveratrol, a compound found in grapes and other fruits. The synthesis involves the use of chemical reactions and purification techniques to obtain a pure form of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole. However, 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole can also be extracted from natural sources, such as blueberries and grapes.
Wissenschaftliche Forschungsanwendungen
Pterostilbene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurological disorders. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
13379-84-5 |
|---|---|
Produktname |
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-8-5-12(6-9(2)14(8)17)13-7-10(3)15(18)11(4)16(13)19/h5-7,17-19H,1-4H3 |
InChI-Schlüssel |
BMNJDNVZGPEPIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
Synonyme |
2,4,4-Biphenyltriol,3,3,5,5-tetramethyl-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




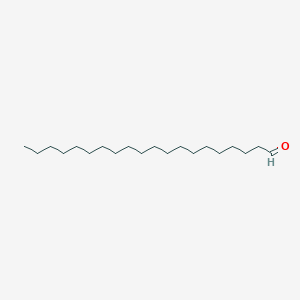
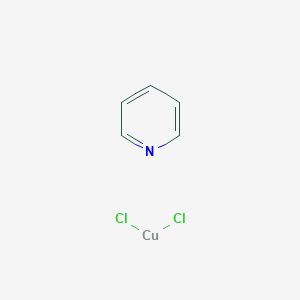

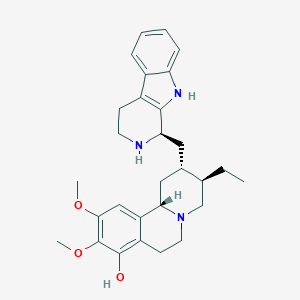

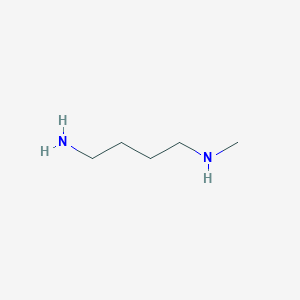
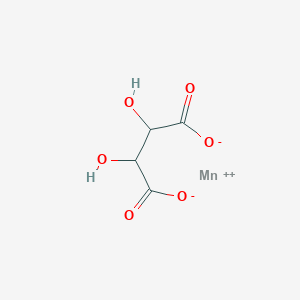
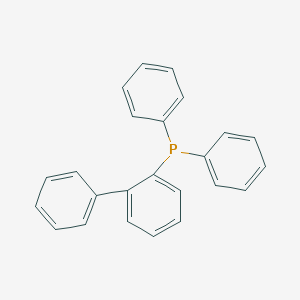
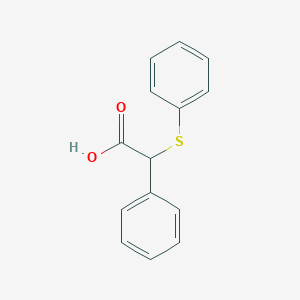
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

